Acetic acid, 2-[[(2-fluorophenyl)methyl]amino]-2-oxo-, ethyl ester
Overview
Description
This compound is an ester derived from acetic acid, where the acetic acid has been modified with a 2-fluorophenylmethylamino group . Esters are commonly used in a wide range of applications from plastics to flavors and fragrances due to their versatile chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds such as 2-Amino-2-(2-fluorophenyl)acetic acid are synthesized through various methods including ring cleavage reactions .
Molecular Structure Analysis
The molecular structure of this compound would likely include a central acetic acid-derived ester group, with a 2-fluorophenylmethylamino group attached. The presence of the fluorine atom may significantly influence the compound’s chemical properties .
Chemical Reactions Analysis
Esters, such as this compound, typically undergo reactions like hydrolysis, where the ester group is split with water into a carboxylic acid and an alcohol . The presence of the fluorine atom may also influence its reactivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorine atom and the ester group would likely impact properties such as polarity, boiling point, and solubility .
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 2-[(2-fluorophenyl)methylamino]-2-oxoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12FNO3/c1-2-16-11(15)10(14)13-7-8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCZRROIBMKUYMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NCC1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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